N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine
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Overview
Description
N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a 1,4-dioxaspiro[4.5]decane moiety linked to a propane-1,3-diamine backbone. The presence of the spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine typically involves multiple steps, starting with the formation of the 1,4-dioxaspiro[4.5]decane core. This can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal . The resulting intermediate is then subjected to further functionalization to introduce the propane-1,3-diamine moiety. This can involve reactions such as aminocarbonylation, where an iodoalkene intermediate is reacted with a diamine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the propane-1,3-diamine moiety.
1,4-Dioxaspiro[4.5]decan-2-ylmethanamine: Similar structure with an amine group instead of the diamine.
1,4-Dioxaspiro[4.5]decan-8-ylamine: Another related compound with a different substitution pattern.
Uniqueness
N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine stands out due to its combination of the spirocyclic structure and the propane-1,3-diamine moiety. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
207348-63-8 |
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Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H24N2O2/c13-7-4-8-14-9-11-10-15-12(16-11)5-2-1-3-6-12/h11,14H,1-10,13H2 |
InChI Key |
UTFONDPKLKJUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNCCCN |
Origin of Product |
United States |
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